2-Bromo-3,4-difluoro-N'-hydroxybenzene-1-carboximidamide
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Overview
Description
2-Bromo-3,4-difluoro-N’-hydroxybenzene-1-carboximidamide: is a chemical compound with the molecular formula C7H5BrF2N2O and a molecular weight of 251.03 g/mol . This compound is known for its unique structure, which includes bromine, fluorine, and hydroxyl functional groups attached to a benzene ring. It is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-difluoro-N’-hydroxybenzene-1-carboximidamide typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,4-difluoro-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
2-Bromo-3,4-difluoro-N’-hydroxybenzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-difluoro-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboximidamide groups play crucial roles in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
2-Bromo-3,4-difluoroaniline: Shares the bromine and fluorine substituents but lacks the hydroxyl and carboximidamide groups.
3,4-Difluoroaniline: Similar structure but without the bromine and additional functional groups.
2-Bromo-4-fluoroaniline: Contains bromine and fluorine but differs in the position of the substituents.
Uniqueness: 2-Bromo-3,4-difluoro-N’-hydroxybenzene-1-carboximidamide is unique due to its combination of bromine, fluorine, hydroxyl, and carboximidamide groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C7H5BrF2N2O |
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Molecular Weight |
251.03 g/mol |
IUPAC Name |
2-bromo-3,4-difluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H5BrF2N2O/c8-5-3(7(11)12-13)1-2-4(9)6(5)10/h1-2,13H,(H2,11,12) |
InChI Key |
JXJSFXHDGBCBFQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1/C(=N/O)/N)Br)F)F |
Canonical SMILES |
C1=CC(=C(C(=C1C(=NO)N)Br)F)F |
Origin of Product |
United States |
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